(5-Chloropyrazin-2-yl)methanamine dihydrochloride
Description
(5-Chloropyrazin-2-yl)methanamine dihydrochloride (CAS: 1955523-26-8) is a dihydrochloride salt derivative of the primary amine (5-chloropyrazin-2-yl)methanamine. Its molecular formula is C₅H₇Cl₂N₃, with a molar mass of 180.03 g/mol . The compound features a pyrazine ring substituted with a chlorine atom at the 5-position and an aminomethyl group at the 2-position. Key physicochemical properties include a predicted boiling point of 233.8°C, density of 1.331 g/cm³, and a pKa of 6.35, indicating moderate basicity .
It is primarily used as a reagent in organic synthesis, particularly for chemoselective diazotization of primary amines using fluorosulfonyl azide to generate alkyl or aryl azides . Storage recommendations specify maintaining the compound under inert gas (nitrogen or argon) at 2–8°C to ensure stability .
Properties
IUPAC Name |
(5-chloropyrazin-2-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3.2ClH/c6-5-3-8-4(1-7)2-9-5;;/h2-3H,1,7H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCNECCHHJXXMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 5-chloropyrazine with formaldehyde and ammonium chloride under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of (5-Chloropyrazin-2-yl)methanamine dihydrochloride often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process may involve the use of catalysts and controlled temperature and pressure conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
(5-Chloropyrazin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the chloropyrazine ring to more saturated derivatives.
Substitution: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or primary amines under basic conditions.
Major Products Formed
The major products formed from these reactions include pyrazine N-oxides, reduced pyrazine derivatives, and various substituted pyrazine compounds .
Scientific Research Applications
(5-Chloropyrazin-2-yl)methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (5-Chloropyrazin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Table 1: Key Attributes of (5-Chloropyrazin-2-yl)methanamine Dihydrochloride and Analogous Compounds
Physicochemical and Reactivity Differences
Heterocyclic Core Influence: The pyrazine ring in the target compound confers aromatic electron-deficient character, enhancing electrophilic substitution reactivity. In contrast, benzimidazole (as in ) provides a basic nitrogen-rich environment, favoring interactions with biological targets like enzymes or receptors.
Chlorine Substitution :
- The 5-chloro position on pyrazine (target compound) directs regioselectivity in reactions, whereas chlorine in benzimidazole derivatives (e.g., ) may enhance lipophilicity and membrane permeability.
Aminomethyl Group: The primary amine in the target compound facilitates nucleophilic reactions (e.g., diazotization), while secondary or tertiary amines (e.g., diphenhydramine ) are more suited for receptor binding.
Salt Form and Solubility :
- Dihydrochloride salts generally improve water solubility. The target compound’s pKa (~6.35) suggests moderate ionization at physiological pH, whereas diphenhydramine hydrochloride (pKa ~8.7) remains protonated in bodily fluids, enhancing bioavailability .
Stability and Handling
- The target compound requires storage under inert gas due to sensitivity to moisture and oxidation , whereas diphenhydramine hydrochloride is stable at room temperature . Pyrazolo-oxazin derivatives lack explicit stability data, suggesting further characterization is needed.
Biological Activity
(5-Chloropyrazin-2-yl)methanamine dihydrochloride is a chemical compound with potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique pyrazine ring structure, which is known to interact with various biological targets.
- Molecular Formula : C5H7Cl2N3
- Molecular Weight : 180.04 g/mol
- CAS Number : 939412-86-9
Biological Activity
Research has indicated that (5-Chloropyrazin-2-yl)methanamine dihydrochloride exhibits a range of biological activities, including:
- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent.
- Anticancer Activity : Preliminary studies indicate that it may induce apoptosis in cancer cells, possibly through the inhibition of specific enzymes involved in cell proliferation.
- Inhibition of Enzymatic Activity : It has been identified as a potential inhibitor of methionyl-tRNA synthetase, an enzyme critical for protein synthesis in certain pathogens, including Trypanosoma brucei .
The mechanism by which (5-Chloropyrazin-2-yl)methanamine dihydrochloride exerts its biological effects involves:
- Interaction with Enzymes : The compound binds to specific enzymes, leading to altered activity that can inhibit microbial growth and promote apoptosis in cancer cells.
- Cellular Pathway Modulation : It may affect signaling pathways that regulate cell survival and proliferation, contributing to its anticancer effects.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of (5-Chloropyrazin-2-yl)methanamine dihydrochloride against various bacterial strains. The results indicated significant inhibition at low concentrations, highlighting its potential as an antibiotic agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 10 µg/mL |
| S. aureus | 15 µg/mL |
| P. aeruginosa | 20 µg/mL |
Anticancer Properties
In vitro studies have demonstrated that (5-Chloropyrazin-2-yl)methanamine dihydrochloride can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compound was found to have an IC50 value of approximately 25 µM.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
Selectivity and Toxicity
The selectivity of the compound for cancer cells over normal cells was assessed using a cytotoxicity assay. The results showed a selectivity index greater than 10, indicating a favorable safety profile for further development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
